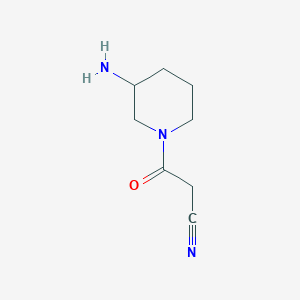

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile

描述

Overview of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile

This compound represents a structurally significant organic compound that belongs to the class of nitrogen-containing heterocycles featuring both piperidine and nitrile functionalities. The compound possesses the molecular formula Carbon eight Hydrogen thirteen Nitrogen three Oxygen one (C₈H₁₃N₃O) with a molecular weight of 167.21 daltons. The chemical structure consists of a six-membered piperidine ring substituted at the three-position with an amino group, which is further connected to a propanenitrile moiety through an amide linkage.

The compound exhibits distinct chemical properties arising from its multiple functional groups, including the basic amino group, the electron-withdrawing nitrile functionality, and the carbonyl group of the amide linkage. These structural features contribute to the compound's versatility as a synthetic intermediate and its potential for diverse chemical transformations. The topological polar surface area of the molecule is calculated at 70.12 square angstroms, with a logarithmic partition coefficient (LogP) of negative 0.15022, indicating moderate polarity and potential for aqueous solubility.

The stereochemical configuration of the compound allows for potential chiral variations, particularly at the carbon bearing the amino group on the piperidine ring. This stereochemical aspect becomes crucial when considering the compound's role as an intermediate in the synthesis of stereochemically defined pharmaceutical agents. The presence of three hydrogen bond acceptors and one hydrogen bond donor, along with one rotatable bond, influences the compound's conformational flexibility and intermolecular interaction patterns.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader research efforts aimed at developing three-amino-piperidine compounds as valuable intermediates for pharmaceutical synthesis. The compound emerged from systematic investigations into novel synthetic pathways for preparing three-aminopiperidine derivatives, which serve as key structural motifs in various biologically active agents.

Patent literature reveals that the compound gained prominence through research programs focused on developing Janus kinase three inhibitors, particularly in the context of tofacitinib synthesis and related pharmaceutical compounds. The synthetic approaches to this compound were developed as part of broader efforts to create more efficient and economically viable routes to pharmaceutically relevant three-aminopiperidine structures. Early synthetic methodologies involved multi-step processes that required careful optimization to achieve suitable yields and purity for pharmaceutical applications.

The development of improved synthetic routes for this compound represented a significant advancement in addressing the limitations of earlier synthetic approaches, which often involved hazardous reagents such as hydroborating agents and strong oxidants. These earlier methods posed safety risks for large-scale production and required costly chiral ligands and metal catalysts for asymmetric reduction processes. The evolution of synthetic methodologies for this compound reflects the broader trends in pharmaceutical chemistry toward safer, more efficient, and more economical synthetic processes.

Relevance in Contemporary Chemical Research

Contemporary chemical research has highlighted this compound as a compound of significant importance due to its role as a versatile synthetic intermediate in pharmaceutical chemistry. The compound's relevance extends beyond its immediate synthetic utility to encompass broader applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents targeting immunological diseases.

The compound serves as a crucial building block in the synthesis of Janus kinase inhibitors, which represent an important class of therapeutic agents for treating autoimmune diseases, rheumatoid arthritis, psoriasis, inflammatory bowel disease, and preventing organ transplant rejection. The structural features of this compound make it particularly well-suited for incorporation into complex pharmaceutical molecules through various synthetic transformations, including reductive amination and condensation reactions.

Research efforts have focused on developing more efficient synthetic routes to this compound that avoid the use of hazardous reagents and provide better enantioselectivity when stereochemical control is required. The compound's applications extend to the synthesis of quinolone antibacterial agents and three-aminopiperidine-based peptide analogues as inhibitors of bacterial cysteine protease, demonstrating its broad utility in pharmaceutical research. The ongoing research interest in this compound reflects its fundamental importance as a synthetic intermediate and its potential for further development in pharmaceutical applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective is to consolidate current knowledge regarding this compound while identifying key areas of ongoing research interest and potential future developments.

The scope of this review encompasses several critical areas of investigation. First, the review examines the fundamental chemical properties of the compound, including its structural characteristics, physicochemical parameters, and reactivity patterns. Second, it provides a comprehensive analysis of synthetic methodologies employed for the preparation of this compound, with particular emphasis on recent developments that address safety, efficiency, and economic considerations.

The review further explores the compound's role as a synthetic intermediate in pharmaceutical chemistry, with detailed discussion of its applications in the synthesis of biologically active molecules. Special attention is given to the compound's involvement in the preparation of Janus kinase inhibitors and other therapeutic agents, highlighting the structure-activity relationships that make this compound particularly valuable for pharmaceutical applications.

Additionally, the review examines analytical methodologies employed for the characterization and quality control of this compound, including spectroscopic techniques and computational approaches used to understand its properties and behavior. The review concludes with an assessment of current research trends and potential future directions for the development and application of this important chemical compound, providing researchers with a comprehensive resource for understanding its significance in contemporary chemical research.

属性

IUPAC Name |

3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPQSBYEMHABIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Condensation with Ethyl Cyanoacetate

A widely reported method involves the reaction of a substituted piperidine amine with ethyl cyanoacetate under basic conditions to form the 3-oxopropanenitrile linkage.

- Reactants: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and ethyl cyanoacetate.

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

- Solvent: Methanol.

- Temperature: 5-15 °C initially, then adjusted to 15-25 °C.

- Reaction time: Approximately 8 hours.

- Work-up involves filtration, washing with a water/methanol mixture, and drying.

- The molar yield of the intermediate 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is approximately 90.7-91.0% based on the piperidine amine starting material.

- The product is obtained as a white solid, suitable for further processing.

Asymmetric Synthesis and Mitsunobu Reaction Optimization

For applications requiring enantiomerically pure compounds, asymmetric synthesis routes have been developed. One notable method involves:

- Construction of hydroxypiperidine intermediates.

- Use of Mitsunobu reaction conditions to couple hydroxypiperidine with other precursors.

- Subsequent reduction and deprotection steps to yield the desired aminopiperidine derivative.

- The Mitsunobu approach enables a three-step synthesis from key intermediates without epimerization.

- Overall yields reported are around 9.5% from early precursors, which is competitive given the complexity.

- The method avoids multiple lengthy steps typical in classical syntheses and maintains stereochemical integrity.

Formation of Citrate Salt for Purification and Stability

After synthesis of the free base this compound, it is often converted to its citrate salt to improve stability and facilitate purification.

- Prepare a mixed solvent of absolute ethanol and purified water (ratios vary from 7:1 to 8:1).

- Dissolve the free base compound by heating and refluxing at 75-85 °C.

- Dissolve citric acid monohydrate in the remaining solvent volume.

- Slowly add the citric acid solution to the compound solution under reflux.

- Continue reflux for 0.5 to 1 hour, then cool to 15-20 °C.

- Stir for 1-2 hours, filter, wash with ethanol, and dry under vacuum.

- The citrate salt is obtained in high molar yields of approximately 97.9% to 98.6% based on the free base.

- The product is a white solid with improved handling properties.

Data Table Summarizing Key Preparation Steps

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation with ethyl cyanoacetate | Piperidine amine + ethyl cyanoacetate + DBU in methanol | 5-25 | 8 | ~91 | White solid, high purity |

| Mitsunobu coupling | Hydroxypiperidine + pyrrolopyrimidine precursor | Room temp | Variable | 9.5 (overall) | Asymmetric synthesis, no epimerization |

| Citrate salt formation | Free base + citric acid in ethanol/water solvent | 75-85 (reflux) to 15-20 (cooling) | 0.5-2 | ~98 | Improved stability and purification |

Research Findings and Industrial Considerations

- The asymmetric synthesis methods emphasize the importance of chiral control, especially for pharmaceutical applications where enantiomeric purity impacts efficacy and safety.

- The Mitsunobu reaction optimization reduces the number of steps and avoids epimerization, making it suitable for scale-up.

- The high yields in salt formation indicate an efficient purification step, critical for producing pharmaceutical-grade intermediates.

- The choice of solvent ratios and temperatures in the citrate salt formation step affects the crystallization and purity of the final product.

化学反应分析

Types of Reactions: 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives.

科学研究应用

Therapeutic Applications

The therapeutic applications of 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile can be categorized into several key areas:

-

Autoimmune Diseases :

- Conditions Treated : Rheumatoid arthritis, lupus, psoriasis, and multiple sclerosis.

- Mechanism : By inhibiting JAK3, the compound reduces inflammatory cytokine production, thereby alleviating symptoms associated with these diseases.

- Organ Transplant Rejection :

- Cancer Therapy :

- Chronic Inflammatory Conditions :

Case Study 1: Organ Transplantation

In a pivotal study involving renal transplant patients, administration of this compound resulted in a marked reduction in acute rejection rates compared to traditional immunosuppressive therapies. The study highlighted the compound's ability to maintain graft function while minimizing side effects commonly associated with long-term steroid use .

Case Study 2: Rheumatoid Arthritis

A clinical trial evaluating the efficacy of this compound in rheumatoid arthritis patients demonstrated significant improvements in disease activity scores. Patients receiving the JAK3 inhibitor showed reduced joint inflammation and pain compared to those on placebo .

Data Table: Summary of Therapeutic Efficacy

作用机制

The mechanism by which 3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications in the Piperidine Ring

3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile (CAS 2001897-94-3)

- Structural Feature : Fluorine atom at the 3-position of the piperidine ring.

- Impact: Fluorination enhances electronegativity and metabolic stability but may alter binding affinity due to steric and electronic effects. No explicit activity data is available, but fluorinated analogs are often pursued for improved pharmacokinetics .

3-Oxo-3-(piperidin-1-yl)propanenitrile (CAS 15029-30-8)

- Impact: Lacks the 3-amino group critical for kinase inhibition. Used primarily as a synthetic intermediate, highlighting the importance of the 3-amino substituent in biological activity .

Heterocyclic Replacements of the Piperidine Ring

3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile

- Structural Feature : Thiazole ring replaces piperidine.

- Impact: Demonstrates reactivity with α,β-unsaturated nitriles and nitrogen nucleophiles, enabling synthesis of pyrazole, pyridine, and benzimidazole derivatives. Not directly linked to kinase inhibition but valued for heterocyclic diversification .

3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Complex Derivatives with Additional Substituents

3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile (CAS 1050910-31-0)

- Structural Feature : Trifluoromethylpyridine moiety appended to the core structure.

- Impact: The trifluoromethyl group increases lipophilicity and may enhance target binding through hydrophobic interactions. No activity data reported, but such modifications are common in optimizing drug-like properties .

N-Substituted-2-cyanoacetamide Derivatives

Comparative Data Table

生物活性

3-(3-Aminopiperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications. Comprehensive data tables and relevant case studies are included to illustrate its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a nitrile functional group, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 184.21 g/mol. The structural attributes allow it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound primarily involves:

- Enzyme Interaction : It can modulate the activity of specific enzymes, including kinases, which are crucial for signal transduction pathways.

- Receptor Binding : The compound may bind to various receptors on cell membranes, thereby influencing cellular responses to external stimuli.

- Gene Expression Modulation : It has been shown to affect gene expression related to cell proliferation and differentiation, particularly through pathways like MAPK/ERK.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Antiviral | Investigated for efficacy against viral infections in preclinical studies. |

| Neuropharmacological | May influence neurotransmitter systems, showing promise in psychiatric disorders. |

| Anti-inflammatory | Demonstrates potential in modulating inflammatory responses in cellular models. |

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Neuropharmacological Investigations

Research focusing on the neuropharmacological effects revealed that the compound could modulate neurotransmitter receptor activity. In vitro studies demonstrated that it influenced serotonin and dopamine receptor pathways, which are critical in mood regulation and cognitive functions.

Anti-inflammatory Effects

In a recent study examining anti-inflammatory properties, this compound was shown to reduce cytokine production in activated macrophages. This suggests its potential application in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-aminopiperidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar β-oxo-nitrile derivatives are synthesized by reacting cyanoacetamide derivatives with amines in ethanol under basic catalysis (e.g., piperidine) at 0–5°C for 2 hours . Optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, or stoichiometric ratios to improve yield. Purity (>95%) is typically confirmed via HPLC or LC-MS .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming crystal structure and stereochemistry. For example, related piperidine- and nitrile-containing compounds have been characterized using single-crystal XRD to resolve bond angles and torsional strain . Complementary techniques include H/C NMR (to verify amine and nitrile groups) and FT-IR (to confirm C≡N stretching at ~2200 cm) .

Q. What solvents and concentrations are recommended for preparing stock solutions of this compound?

- Methodological Answer : The compound is typically solubilized in DMSO (10 mM stock) due to its limited aqueous solubility. Co-solvents like ethanol or PEG-400 may enhance solubility for in vitro assays. Stability tests (e.g., 24-hour RT vs. -20°C storage) should precede experimental use to avoid degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities to enzymes like DPP-IV or JAK1. For instance, derivatives of this scaffold have shown selectivity for JAK1 over JAK2/3 in silico, with key interactions mapped to the ATP-binding pocket . Pharmacophore modeling (using software like Schrödinger or MOE) can further refine target hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Validate purity via HPLC (>98%) and LC-MS .

- Replicate assays using standardized protocols (e.g., JAK/STAT pathway inhibition assays with HEK293 cells) .

- Perform dose-response curves (IC) to confirm potency thresholds .

Q. What are the best practices for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In vitro : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.

- Cellular assays : Measure phosphorylation of downstream targets (e.g., STAT1/3) via Western blot or ELISA.

- Structural analysis : Co-crystallize the compound with target kinases (e.g., JAK1) to identify binding motifs .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to minimize off-target effects?

- Methodological Answer :

- Start with a broad range (1 nM–100 µM) and narrow based on preliminary IC values.

- Include positive controls (e.g., Tofacitinib for JAK inhibition) and counter-screens for cytotoxicity (e.g., MTT assay) .

- Use orthogonal assays (e.g., SPR for binding kinetics) to validate specificity .

Q. What analytical techniques are critical for detecting degradation products during storage?

- Methodological Answer :

- HPLC-MS : Monitor for hydrolysis of the nitrile group to amides or carboxylic acids.

- TGA/DSC : Assess thermal stability under storage conditions (RT vs. 4°C) .

Safety & Handling

Q. What precautions are essential when handling this compound in vitro?

- Methodological Answer :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Use a fume hood for weighing and solubilization to prevent inhalation of dust.

- Dispose of waste via licensed chemical disposal services to comply with EPA/DOT regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。